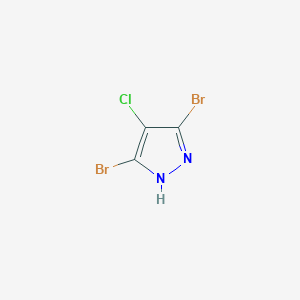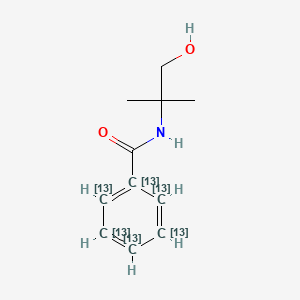
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a cyclohexatrienecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexatrienecarboxylic acid derivative with a hydroxy-methylpropan-2-yl amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and influencing biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is unique due to its isotopically labeled carbon atoms (13C6), which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for detailed investigation of its structure and interactions at the molecular level.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)/i3+1,4+1,5+1,6+1,7+1,9+1 |
InChI Key |
PCSOUTBWLVEYRU-BWDSVOIGSA-N |
Isomeric SMILES |
CC(C)(CO)NC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


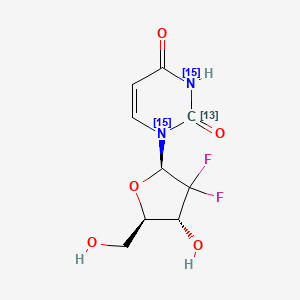
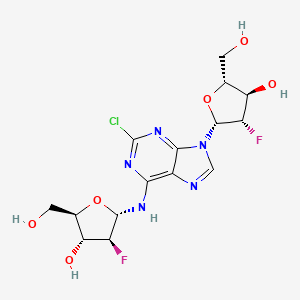


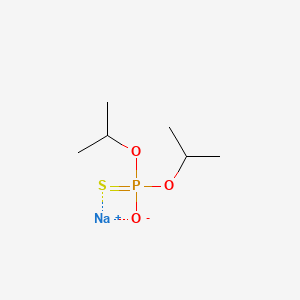

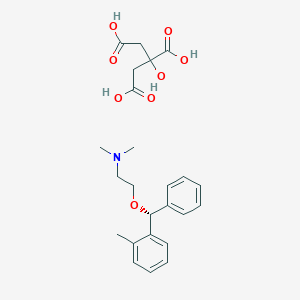
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
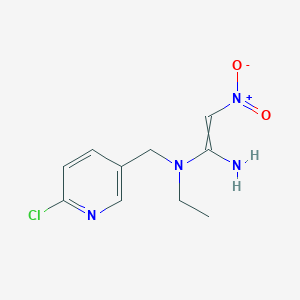


![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)
